molecular formula C13H13NO B12631777 4-(3-Oxohex-1-en-1-yl)benzonitrile CAS No. 921206-22-6

4-(3-Oxohex-1-en-1-yl)benzonitrile

Cat. No.: B12631777
CAS No.: 921206-22-6
M. Wt: 199.25 g/mol
InChI Key: PAUKGOIBLWSUSB-UHFFFAOYSA-N
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Description

4-(3-Oxohex-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C13H11NO. It is characterized by the presence of a benzonitrile group attached to a hexenone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxohex-1-en-1-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzonitrile with 3-oxohex-1-ene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxohex-1-en-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(3-Oxohex-1-en-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Oxohex-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. The hexenone moiety can undergo various transformations, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Oxoprop-1-en-1-yl)benzonitrile
  • 4-(3-Oxobut-1-en-1-yl)benzonitrile
  • 4-(3-Oxopent-1-en-1-yl)benzonitrile

Uniqueness

4-(3-Oxohex-1-en-1-yl)benzonitrile is unique due to its specific hexenone structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research applications and synthetic processes .

Biological Activity

The compound 4-(3-Oxohex-1-en-1-yl)benzonitrile is a member of the benzonitrile family, notable for its diverse biological activities. This article explores its biological activity, including antiviral properties, cytotoxicity, and potential therapeutic applications, drawing from various research findings and studies.

Chemical Structure and Properties

This compound has the molecular formula C13H11NC_{13}H_{11}N and a molecular weight of approximately 197.23 g/mol. The compound features a benzonitrile moiety with a hexenone substituent, which contributes to its reactivity and biological profile.

Antiviral Activity

Recent studies have highlighted the antiviral potential of various benzonitrile derivatives, including this compound. In particular, compounds with similar structures have shown efficacy against poliovirus strains. A study reported that certain derivatives exhibited activity at submicromolar concentrations against multiple strains of poliovirus, suggesting that modifications in the structure can enhance antiviral properties .

Table 1: Antiviral Activity of Benzonitrile Derivatives

CompoundEffective Concentration (μM)Active Against
50.02 - 0.99Sabin 2, Sabin 3
70.13 - 9.1032 isolates
111.1 - 2.34 strains

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In vitro studies on related benzonitrile derivatives have shown varying degrees of cytotoxicity. For instance, some compounds were found to be non-cytotoxic at concentrations up to 50 μM, while others exhibited cytotoxic effects at higher concentrations .

Table 2: Cytotoxicity Results of Selected Compounds

CompoundConcentration (μM)Cytotoxicity Observed
5≤50No
720Slightly Cytotoxic
11≤50No

The mechanism through which these compounds exert their antiviral effects is believed to involve interference with viral replication processes. Time-of-addition experiments indicated that some derivatives acted at early stages of the viral life cycle, potentially inhibiting viral entry or replication .

Case Studies

Several case studies have investigated the biological activities of compounds similar to This compound :

  • Poliovirus Inhibition : A study tested various derivatives against poliovirus strains and found that certain modifications significantly enhanced antiviral activity while maintaining low cytotoxicity .
  • Antimicrobial Properties : Other studies have explored the antimicrobial potential of benzonitrile derivatives, showing promising results against various bacterial strains.

Properties

CAS No.

921206-22-6

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(3-oxohex-1-enyl)benzonitrile

InChI

InChI=1S/C13H13NO/c1-2-3-13(15)9-8-11-4-6-12(10-14)7-5-11/h4-9H,2-3H2,1H3

InChI Key

PAUKGOIBLWSUSB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CC1=CC=C(C=C1)C#N

Origin of Product

United States

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